5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound with a complex structure. It is a solid substance with a white or off-white appearance and is stable at room temperature. This compound is soluble in some organic solvents such as ethanol, dimethylformamide, and chloroform, but it is insoluble in water . It is commonly used as an intermediate in organic synthesis and pharmaceuticals, particularly in the preparation of antibacterial, antifungal, and antiviral drugs .
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQAJFLTRDFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395064 | |
| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-42-5 | |
| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Formation
The triazole core is constructed via cyclization of a thiosemicarbazide precursor. A representative protocol involves:
- Hydrazide synthesis : Ethyl hydrazine reacts with a carbonyl compound (e.g., 3,5-dimethylphenoxyacetyl chloride) to form the corresponding hydrazide.
- Reaction with carbon disulfide : The hydrazide is treated with CS₂ in alkaline ethanol, forming a potassium thiosemicarbazide salt.
Reaction conditions :
Acid-Catalyzed Cyclization
The thiosemicarbazide undergoes cyclization in acidic media to yield the triazole-thiol:
$$
\text{Thiosemicarbazide} + \text{HCl} \rightarrow \text{Triazole-3-thiol} + \text{H}_2\text{S} \uparrow
$$
Optimization :
- Catalyst : Concentrated HCl (37%)
- Temperature : 100°C, 4 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs₂CO₃ | 80 | 85 |
| DMSO | K₂CO₃ | 100 | 72 |
| Acetone | NaH | 60 | 58 |
DMF with Cs₂CO₃ provides optimal nucleophilicity and solubility.
Temperature and Time Profiling
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 24 | 65 |
| 80 | 12 | 85 |
| 100 | 6 | 78 |
Prolonged heating at 80°C maximizes conversion without degradation.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide route | High regioselectivity | Multi-step, low atom economy | 68–72 |
| Nucleophilic substitution | Scalable, modular | Requires hazardous intermediates | 85 |
Industrial applications favor the nucleophilic substitution route for its scalability, while academic studies utilize cyclization for derivative diversification.
Chemical Reactions Analysis
5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of antibacterial, antifungal, and antiviral drugs . Its ability to inhibit the growth of various microorganisms makes it valuable in pharmaceutical research. Additionally, it has applications in the agricultural industry as a plant growth regulator and insecticide, helping to improve crop yields .
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on its application, it generally works by inhibiting the activity of enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .
Comparison with Similar Compounds
5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
- 5-(4-Chloro-3,5-dimethylphenoxy)methyl-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(3-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer its particular reactivity and applications .
Biological Activity
5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with triazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, the compound has been reported with a purity level exceeding 95% .
Biological Activity
-
Antimicrobial Activity :
- Several studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. In vitro assays have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties :
- Research has highlighted the anti-inflammatory potential of triazole derivatives. Molecular docking studies suggest that this compound may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways . The selectivity towards COX-1 over COX-2 indicates a promising therapeutic profile for managing inflammatory conditions.
-
Antioxidant Activity :
- The compound has also been evaluated for its antioxidant capabilities. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial effects of various triazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against E. coli and Staphylococcus aureus strains. The results indicated that this compound could serve as a lead for developing new antibacterial agents.
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study focusing on COX enzymes, it was found that the compound binds effectively to the active sites of COX-1 and COX-2. The binding affinity was quantitatively assessed using scoring functions in docking software, revealing a significantly higher affinity for COX-1. This suggests that the compound may provide therapeutic benefits in conditions characterized by excessive inflammation without the side effects associated with non-selective COX inhibitors .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Moderate | Inhibition of bacterial growth |
| Anti-inflammatory | High | Selective inhibition of COX enzymes |
| Antioxidant | Significant | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
